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Introduction
Green DND-26, commercially known as LysoTracker® Green DND-26, is a fluorescent probe

used for labeling and tracking acidic organelles in live cells, most notably lysosomes.[1] This

lipophilic compound consists of a fluorophore linked to a weak base that can readily cross cell

membranes.[1] In the acidic environment of lysosomes (pH 4.5-5.0), the probe becomes

protonated and trapped, leading to a significant accumulation and bright green fluorescence.[1]

This property makes Green DND-26 a valuable tool for investigating lysosomal dynamics,

autophagy, and cellular responses to various stimuli in adherent cell cultures.

Mechanism of Action
Green DND-26 is a cell-permeant dye that selectively accumulates in acidic organelles due to

its weakly basic nature.[2] At neutral pH, the dye is largely unprotonated and can freely diffuse

across cellular membranes.[2] Upon entering an acidic compartment, such as a lysosome, the

dye's basic moiety becomes protonated.[1] This protonation results in a charged molecule that

is less membrane-permeant and is consequently retained within the organelle.[1] The

fluorescence of Green DND-26 is largely independent of pH within the acidic range of

lysosomes.[3]
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Recommended Staining Parameters for Adherent Cells
Parameter Recommended Range Notes

Working Concentration 50 - 75 nM

Optimal concentration may

vary depending on the cell

type and experimental

conditions. It is advisable to

perform a concentration

titration to determine the

optimal staining with minimal

cytotoxicity.[4]

Incubation Time 1 - 5 minutes

For applications where

maintaining the physiological

pH of lysosomes is critical, as

longer incubation times can

have an "alkalizing effect".[2]

[4]

30 - 120 minutes

For general lysosomal staining

and tracking where slight

alterations in lysosomal pH are

not a primary concern.[2][5]

Incubation Temperature 37°C

Standard cell culture

conditions should be

maintained during incubation.

Spectral Properties
Property Wavelength Filter Set Compatibility

Excitation Maximum ~504 nm
FITC (Fluorescein

isothiocyanate)

Emission Maximum ~511 nm FITC
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Protocol 1: General Staining of Lysosomes in Adherent
Cells for Fluorescence Microscopy
This protocol describes the basic procedure for staining lysosomes in adherent cells grown on

coverslips or in imaging-compatible plates.

Materials:

Adherent cells cultured on sterile glass coverslips or in a 96-well black wall/clear bottom

plate[6]

Complete cell culture medium

Green DND-26 (1 mM stock solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

Fluorescence microscope with a FITC filter set

Procedure:

Cell Seeding: Seed adherent cells onto coverslips or into an appropriate imaging dish and

culture until they reach the desired confluency.

Prepare Staining Solution: On the day of the experiment, warm the 1 mM Green DND-26
stock solution to room temperature.[2] Prepare a fresh working solution by diluting the stock

solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 50-75

nM.[4]

Staining: Remove the culture medium from the cells and add the pre-warmed staining

solution.

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[6] For kinetic

studies or to minimize pH changes, an incubation time of 1-5 minutes may be sufficient.[2][4]

Washing: After incubation, gently remove the staining solution and wash the cells twice with

pre-warmed HBSS or PBS to remove excess dye.[6]
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Imaging: Add fresh, pre-warmed complete medium or an appropriate imaging buffer to the

cells. Observe the stained lysosomes using a fluorescence microscope equipped with a

FITC filter set.[6]

Protocol 2: Analysis of Lysosomal Staining in Adherent
Cells by Flow Cytometry
This protocol provides a method for quantifying lysosomal content in adherent cells using flow

cytometry. This requires detaching the cells to create a single-cell suspension.

Materials:

Adherent cells cultured in flasks or multi-well plates

Complete cell culture medium

Green DND-26 (1 mM stock solution in DMSO)

Enzyme-free cell dissociation buffer (e.g., EDTA-based) or Trypsin-EDTA

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS)

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)[6]

Procedure:

Cell Culture: Grow adherent cells in culture flasks or plates to the desired confluency.

Prepare Staining Solution: Prepare a working solution of Green DND-26 in complete culture

medium as described in Protocol 1.

Staining: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C.

Cell Detachment:

Enzyme-Free Method (Recommended to preserve cell surface epitopes): After staining,

wash the cells once with PBS. Add a pre-warmed, enzyme-free cell dissociation buffer and
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incubate at 37°C until the cells detach. Gently pipette to ensure a single-cell suspension.

[7][8]

Trypsinization: After staining, wash the cells with PBS and add pre-warmed Trypsin-EDTA.

Incubate at 37°C until cells detach. Neutralize the trypsin with complete medium.

Cell Collection and Washing: Transfer the cell suspension to a conical tube and centrifuge at

300-400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold Flow

Cytometry Staining Buffer.

Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation

laser and a green emission filter (e.g., 530/30 nm).[6]

Protocol 3: Monitoring Autophagy in Adherent Cells
Green DND-26 can be used as an indirect marker of autophagy by measuring the increase in

acidic vesicular organelles (autolysosomes). This is often done in conjunction with other

autophagy markers like LC3-II.[9]

Materials:

Adherent cells

Autophagy-inducing agent (e.g., rapamycin, starvation medium)

Green DND-26

Fluorescence microscope or flow cytometer

Procedure:

Induce Autophagy: Treat cells with the desired autophagy-inducing agent for the appropriate

duration. A control group of untreated cells should be maintained.

Stain with Green DND-26: During the final 30-60 minutes of the treatment, add Green DND-
26 to the culture medium at a final concentration of 50-75 nM.

Imaging or Flow Cytometry:
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Microscopy: Wash the cells and image as described in Protocol 1. An increase in the

number and intensity of green fluorescent puncta in the treated cells compared to the

control cells is indicative of an increase in acidic vesicles associated with autophagy.

Flow Cytometry: Prepare a single-cell suspension as described in Protocol 2. An increase

in the mean fluorescence intensity of the treated cells compared to the control cells

suggests an increase in lysosomal volume or number.[9]
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Caption: Autophagy pathway leading to lysosomal degradation.
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Caption: Workflow for staining adherent cells with Green DND-26.
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Experimental Workflow: Flow Cytometry
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Caption: Workflow for flow cytometry analysis of stained cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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